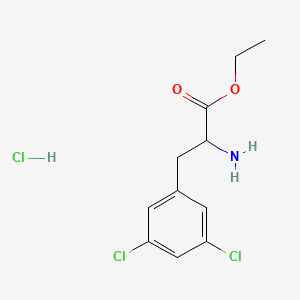

Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate Hydrochloride is a chemical compound with the CAS Number: 856571-00-1 . It has a molecular weight of 298.6 . The IUPAC name for this compound is ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride .

Molecular Structure Analysis

The InChI code for Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate Hydrochloride is1S/C11H13Cl2NO2.ClH/c1-2-16-11(15)10(14)5-7-3-8(12)6-9(13)4-7;/h3-4,6,10H,2,5,14H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate Hydrochloride is a powder . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Spectroscopic and Diffractometric Study

A study highlighted the characterization of two polymorphic forms of an investigational pharmaceutical compound using spectroscopic and diffractometric techniques. These polymorphic forms, which exhibit very similar spectra and diffraction patterns, present challenges for analytical and physical characterization techniques. The study utilized capillary powder X-ray diffraction (PXRD) patterns to show minor but distinct differences between the forms, alongside detailed solid-state nuclear magnetic resonance (SSNMR) studies observing multiple nuclei to characterize the subtle structural differences between the two forms (Vogt et al., 2013).

Inhibition of Mild Steel Corrosion

Research into new diamine derivatives demonstrated their inhibitive action against the corrosion of mild steel in hydrochloric solution. This study explored the adsorption properties and efficiency of these compounds as corrosion inhibitors, showing that one derivative, DAME, could reach an inhibition efficiency of 91.7% at a specific molarity. The adsorption of this inhibitor on the steel surface followed Langmuir’s adsorption isotherm, providing insights into its protective mechanism (Herrag et al., 2010).

Fluorescence Derivatisation of Amino Acids

The application of a compound for fluorescence derivatisation of amino acids was explored, where 3-(Naphthalen-1-ylamino)propanoic acid was coupled to the amino group of various amino acids. This process produced strongly fluorescent amino acid derivatives, beneficial for biological assays. The study also experimented with condensation with another compound to produce blue benzo[a]phenoxazinium conjugates, showcasing their strong fluorescence in ethanol and water at physiological pH (Frade et al., 2007).

Friedländer Synthesis of Quinoline Derivatives

Another research application involved the Friedländer synthesis of quinoline derivatives, specifically 2-(a-Chloroalkyl)quinoline derivatives, through the condensation of 2-aminoacetophenone and 2-aminobenzophenone with ethyl 4-chloro-3-oxobutanoate. This synthesis method provided a high yield of the desired quinoline carboxylates, contributing valuable insights into organic synthesis methodologies (Degtyarenko et al., 2007).

Synthesis and Biological Activity of Thieno[2,3-d]Pyrimidines

The synthesis and biological activity of a series of new Thieno[2,3-d]Pyrimidines were studied, indicating that some compounds exhibited excellent inhibitory activities against certain plant roots and stalks at a specific dosage. This research underscores the potential of such compounds in agricultural applications, particularly as herbicides or growth regulators (Wang et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO2.ClH/c1-2-16-11(15)10(14)5-7-3-8(12)6-9(13)4-7;/h3-4,6,10H,2,5,14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCPPLJNPRTWBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC(=C1)Cl)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2990730.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone](/img/structure/B2990732.png)

![Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2990733.png)

![ethyl 4-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2990734.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2990740.png)

![1-(2,5-Dimethylbenzyl)-3'-(3,4-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2990746.png)

![2-chloro-N-[2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethyl]acetamide](/img/structure/B2990749.png)

![(E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one](/img/structure/B2990753.png)